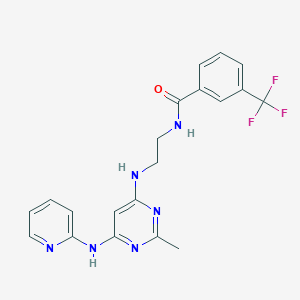

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c1-13-27-17(12-18(28-13)29-16-7-2-3-8-24-16)25-9-10-26-19(30)14-5-4-6-15(11-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,26,30)(H2,24,25,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGMUUUBTUTAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C17H21N7O2 |

| Molecular Weight | 355.402 g/mol |

| CAS Number | 1421442-98-9 |

| Purity | ≥95% |

The primary mechanism of action for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide involves the inhibition of collagen prolyl-4-hydroxylase. This enzyme is crucial for collagen synthesis, and its inhibition can lead to reduced collagen production, impacting various cellular processes related to tissue repair and fibrosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Specifically, it has been shown to enhance the efficacy of phleomycin, a chemotherapeutic agent, suggesting a synergistic effect in cancer treatment. Additionally, studies have demonstrated its potential to inhibit growth in various cancer cell lines, including:

- PC3 (prostate cancer)

- K562 (chronic myeloid leukemia)

- Hela (cervical cancer)

- A549 (lung cancer)

In vitro assays have reported IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines .

Mechanistic Insights

The inhibition of collagen prolyl-4-hydroxylase leads to alterations in cellular signaling pathways associated with tumor progression and metastasis. The compound's ability to modulate these pathways highlights its potential as a therapeutic agent in oncology .

Pharmacokinetics

Pharmacokinetic studies suggest that N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide possesses adequate bioavailability to reach its target sites within the body. The compound's stability and solubility are critical factors influencing its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Synergistic Effects with Phleomycin : A study indicated that the compound significantly amplifies the activity of phleomycin, enhancing its anticancer effects in vitro.

- Cell Line Sensitivity : In a comparative analysis, N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide showed notable cytotoxic effects on various cancer cell lines at concentrations lower than conventional chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and key molecular targets involved in cancer progression, reinforcing its potential as a lead candidate for drug development .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.